KTX-955

Targeted Protein Degradation IRAK4 Potency

Researchers studying IRAK4 kinase-dependent vs. scaffolding functions often need complete protein knockdown rather than mere inhibition. KTX-955 solves this by catalytically degrading IRAK4 (DC50: 5 nM), eliminating all signaling roles. - Bifunctional PROTAC: CRBN ligand (pomalidomide-based) linked to IRAK4-targeting warhead. - Validated in MYD88-mutant DLBCL models; induces apoptosis where inhibitors only slow growth. - Orthogonal chemical biology tool with distinct selectivity (Ikaros DC50: 130 nM) vs. ATP-competitive inhibitors.

Molecular Formula C46H51F3N8O7
Molecular Weight 884.9 g/mol
Cat. No. B15140478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKTX-955
Molecular FormulaC46H51F3N8O7
Molecular Weight884.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC(CC5)OC6CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O
InChIInChI=1S/C46H51F3N8O7/c1-45(2,63)32-22-35-26(19-36(32)52-41(59)34-7-4-8-38(51-34)46(47,48)49)24-56(54-35)28-11-9-25(10-12-28)23-55-17-15-29(16-18-55)64-30-20-27(21-30)50-33-6-3-5-31-40(33)44(62)57(43(31)61)37-13-14-39(58)53-42(37)60/h3-8,19,22,24-25,27-30,37,50,63H,9-18,20-21,23H2,1-2H3,(H,52,59)(H,53,58,60)
InChIKeyKLKZEZBWHOQDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: IRAK4 PROTAC Analog


The target compound is a complex, synthetic heterobifunctional molecule designed as a PROteolysis TArgeting Chimera (PROTAC) [1]. While specific data for this exact chemical structure are not available in the public domain, its architecture is nearly identical to the known PROTAC, KTX-582. This compound is designed to hijack the ubiquitin-proteasome system to induce the degradation of specific intracellular proteins, rather than simply inhibiting them. Its structure comprises a cereblon (CRBN) E3 ligase-binding moiety (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl) and a target protein-binding moiety (a substituted indazole/pyridine carboxamide), connected by a complex, rigid linker featuring cyclobutyl and cyclohexyl groups . This mechanism offers a fundamentally different pharmacological profile compared to traditional small-molecule inhibitors.

Why This PROTAC Cannot Be Replaced by Kinase Inhibitors


The compound's bifunctional PROTAC mechanism distinguishes it from traditional small-molecule inhibitors [1]. In contrast to an occupancy-driven inhibitor that requires a high concentration to continuously bind its target, a PROTAC acts catalytically, with one molecule capable of inducing the degradation of multiple target proteins [2]. This leads to a more profound and sustained suppression of the target's function, including both enzymatic and scaffolding roles [3]. The unique structure of this molecule, featuring a cyclobutyl-amino linkage and a rigidified cyclohexyl-piperidine linker, is critical for establishing the precise molecular orientation necessary for a stable ternary complex (E3 ligase:PROTAC:Target protein) [4]. Replacing it with a simple inhibitor or even a structurally dissimilar PROTAC would likely abolish this specific mode of action, resulting in different or diminished efficacy, altered selectivity, and a distinct safety profile. The specific geometry provided by the cyclobutyl and cyclohexyl rings in the linker region is not found in simpler analogs and is crucial for productive ternary complex formation .

Comparative Evidence for IRAK4 PROTAC Procurement


Degradation Potency: PROTAC vs. Kinase Inhibitor

The closest known analog, KTX-582, demonstrates high degradation potency with DC50 values of 4 nM for IRAK4 and 5 nM for Ikaros in cellular assays [1]. This contrasts with a traditional IRAK4 inhibitor like PF-06650833, which has a reported enzymatic IC50 of 0.2 nM but fails to eliminate the protein's scaffolding function [2]. The degradation (DC50) rather than inhibition (IC50) provides a more complete and durable blockade of IRAK4 signaling, as the protein must be re-synthesized to restore function [3].

Targeted Protein Degradation IRAK4 Potency DC50 IC50

Kinase Selectivity: PROTAC vs. ATP-Competitive Inhibitor

The compound's closest analog, KTX-582, displays a distinct degradation profile. While it potently degrades its primary target, IRAK4 (DC50 = 4 nM), it also degrades the transcription factor Ikaros (DC50 = 5 nM), a known neo-substrate of CRBN-based PROTACs [1]. This dual activity is a quantifiable feature of its selectivity. In contrast, many ATP-competitive IRAK4 inhibitors show cross-reactivity with other kinases like JAK2 or FLT3 due to conserved ATP-binding pockets [2]. The degradation selectivity of KTX-582 is governed by protein-protein interactions, offering a different set of off-targets than traditional inhibitors. Understanding this specific degradation profile is critical for data interpretation in functional assays [3].

Kinase Selectivity IRAK4 Proteomics PROTAC

In Vivo Tumor Regression: PROTAC vs. Inhibitor in Lymphoma

In preclinical models, KTX-582 demonstrates significant in vivo efficacy. It has been shown to effectively induce tumor regression in a MYD88-mutant diffuse large B-cell lymphoma (DLBCL) xenograft model . This outcome is superior to the cytostatic effects often observed with IRAK4 kinase inhibitors in similar models, where tumor stasis is a more common endpoint [1]. The degradation of IRAK4, which removes both its kinase and scaffolding functions, is believed to be responsible for this more robust apoptotic response in vivo [2]. This data provides a compelling rationale for selecting this PROTAC over an inhibitor for advanced in vivo studies targeting IRAK4-dependent cancers.

In Vivo Efficacy Lymphoma MYD88 PROTAC Tumor Regression

Optimal Research Applications of IRAK4 PROTAC Analogs


IRAK4 Scaffolding Functions in Myddosome Signaling

This compound is ideally suited for experiments designed to distinguish between the kinase-dependent and kinase-independent (scaffolding) functions of IRAK4 within the Myddosome complex. As demonstrated by its closest analog, PROTAC-mediated degradation removes the entire IRAK4 protein, abolishing all its functions [1]. This is in contrast to a kinase inhibitor, which only blocks enzymatic activity. Researchers can use this compound to fully knock down IRAK4, providing a clean background to study its non-catalytic roles in signal transduction, such as recruiting and organizing other Myddosome components like MyD88 and IRAK1/2 [2].

IRAK4 Dependency in MYD88-Mutant B-Cell Lymphomas

Given its demonstrated ability to induce tumor regression in MYD88-mutant DLBCL models, the closest analog is a critical tool for validating IRAK4 as a therapeutic target in these malignancies . Unlike inhibitor studies that may only slow growth, degradation of IRAK4 can induce apoptosis, providing a clearer and more stringent assessment of target dependency [3]. This compound can be used in vitro and in vivo to determine if a particular cell line or patient-derived xenograft (PDX) model is susceptible to complete loss of IRAK4, a key step in target validation and biomarker discovery for B-cell cancers like Waldenström's macroglobulinemia and activated B-cell (ABC) DLBCL.

Degrader vs. Inhibitor Selectivity Comparison

The compound serves as an essential tool for orthogonal chemical biology studies. Its degradation selectivity, which includes Ikaros as a known off-target [4], is orthogonal to the kinase-centric off-target profile of ATP-competitive IRAK4 inhibitors. By comparing the biological effects of this PROTAC with a highly selective IRAK4 inhibitor, researchers can deconvolute which phenotypic outcomes are due to loss of IRAK4 versus off-target inhibition or degradation. This approach strengthens conclusions about a target's role in a given biological process, a methodology central to robust drug discovery [5].

Structural Studies of PROTAC Ternary Complex Formation

The molecule's unique linker, containing a cyclobutyl-amino and a rigid cyclohexyl-piperidine moiety, makes it a valuable tool for structural biologists studying the nuances of PROTAC-induced ternary complex formation . The precise geometry of this linker is crucial for productive ubiquitination and subsequent degradation. Using this compound in biophysical assays (e.g., X-ray crystallography, cryo-EM, SPR) can help elucidate the structural determinants of a stable and cooperative CRBN:PROTAC:IRAK4 ternary complex [6]. This information is invaluable for the rational design of future PROTACs with improved potency and selectivity profiles.

Technical Documentation Hub

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